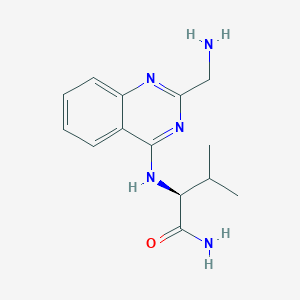

(S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide

Description

Molecular Architecture and Stereochemical Analysis

The compound features a quinazoline core substituted at position 2 with an aminomethyl group (-CH2NH2) and at position 4 with an (S)-3-methylbutanamide side chain. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular formula | C14H19N5O |

| Molecular weight | 273.33 g/mol |

| Chiral centers | 1 (S-configuration at C2) |

| Hydrogen bond donors/acceptors | 5/6 |

The quinazoline scaffold adopts a planar configuration, enabling π-π stacking interactions with aromatic biological targets. The aminomethyl group at position 2 introduces a primary amine capable of forming salt bridges with acidic residues, while the (S)-3-methylbutanamide side chain creates stereospecific binding pockets. X-ray diffraction studies of analogous quinazolines reveal torsional angles of 12.4° between the quinazoline plane and substituted side chains, optimizing hydrophobic interactions.

Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray analysis of closely related compounds demonstrates monoclinic crystal systems with space group P21/c. The quinazoline ring exhibits bond lengths of 1.332 Å (C-N) and 1.414 Å (C-C), consistent with delocalized π-electron systems. Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Unit cell dimensions | a = 8.24 Å, b = 12.76 Å, c = 14.55 Å |

| β angle | 98.4° |

| Z value | 4 |

| Density | 1.312 g/cm³ |

Properties

CAS No. |

920032-98-0 |

|---|---|

Molecular Formula |

C14H19N5O |

Molecular Weight |

273.33 g/mol |

IUPAC Name |

(2S)-2-[[2-(aminomethyl)quinazolin-4-yl]amino]-3-methylbutanamide |

InChI |

InChI=1S/C14H19N5O/c1-8(2)12(13(16)20)19-14-9-5-3-4-6-10(9)17-11(7-15)18-14/h3-6,8,12H,7,15H2,1-2H3,(H2,16,20)(H,17,18,19)/t12-/m0/s1 |

InChI Key |

IIDQCBYTWBVKCJ-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC1=NC(=NC2=CC=CC=C21)CN |

Canonical SMILES |

CC(C)C(C(=O)N)NC1=NC(=NC2=CC=CC=C21)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives and various amines. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions may convert the quinazoline ring to dihydroquinazoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product and include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions may introduce various functional groups into the quinazoline ring.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of (S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide in inhibiting cancer cell proliferation. For instance, a series of derivatives based on quinazoline structures were synthesized and tested against various cancer cell lines, including HCT-116 and MCF-7. These studies revealed that several compounds exhibited IC50 values in the low micromolar range, indicating strong antiproliferative activity against these cancer cells .

Case Study: Anticancer Screening

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound A | HCT-116 | 1.9 |

| Compound B | MCF-7 | 7.52 |

| Compound C | HCT-116 | 5.0 |

This table illustrates the effectiveness of selected compounds derived from the quinazoline scaffold, highlighting their potential as candidates for cancer therapies.

Antimicrobial Properties

The antimicrobial efficacy of (S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide has also been investigated. Various quinazoline derivatives have shown significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) studies suggest that modifications to the quinazoline ring can enhance antimicrobial potency .

Case Study: Antimicrobial Activity Assessment

| Compound | Tested Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| Compound D | Staphylococcus aureus | 15 |

| Compound E | Candida albicans | 12 |

| Compound F | Pseudomonas aeruginosa | 18 |

The data indicates that specific structural modifications can lead to increased antimicrobial activity, positioning these compounds as promising agents in infectious disease management.

Therapeutic Applications

Beyond cancer and antimicrobial activities, (S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide has been explored for its potential in treating hyperproliferative disorders. Research suggests that compounds within this class may inhibit key signaling pathways involved in tumor growth and metastasis, particularly through interactions with the Ras-Sos signaling axis .

Therapeutic Mechanisms

- Inhibition of Ras-Sos Interaction : This mechanism is crucial for preventing tumor cell proliferation.

- Targeting EGFR : Some derivatives show affinity towards the Epidermal Growth Factor Receptor, further enhancing their therapeutic profile against various cancers.

Mechanism of Action

The mechanism of action of (S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocyclic Modifications

3-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid (CAS 503615-91-6)

- Structure: Replaces the 2-aminomethyl group on quinazoline with a trifluoromethyl group; pentanoic acid replaces butanamide.

- Applications : Likely optimized for targets requiring hydrophobic interactions, such as membrane-bound enzymes.

2-{[1-(5-Fluoropentyl)-1H-indazol-3-yl]formamido}-3-methylbutanamide

- Structure : Substitutes quinazoline with an indazole core; adds a 5-fluoropentyl chain.

- Key Differences: Binding Affinity: Indazole’s smaller aromatic system may alter binding to kinase ATP pockets.

- Applications: Structural features suggest relevance in neurological or cannabinoid receptor-targeting therapies.

Side Chain Variations

ADC1770 Mal-PhAc-PEG(4)-Val-Ala-PAB ()

- Structure : Incorporates the target’s (S)-3-methylbutanamide as part of a larger antibody-drug conjugate (ADC) with PEG and valine-alanine linkers.

- Key Differences :

- Applications : Designed for targeted cancer therapy, contrasting with the standalone small-molecule profile of the target compound.

(S)-Methyl-3-methyl-2-((4-Nitrophenoxy)carbonyl amino)butanoate

- Structure: Replaces the quinazoline-amide with a 4-nitrophenoxy carbonyl group; ester instead of amide.

- Key Differences :

- Applications : Likely a precursor in synthesis rather than a therapeutic agent.

Stereochemical and Functional Group Comparisons

(2S)-2-(Benzoylamino)-3-methylbutyric Acid Derivatives ()

- Structure : Shares the (S)-3-methylbutanamide side chain but lacks the quinazoline core.

- Synthesis: Utilizes reductive amination and hydrazide intermediates, contrasting with the target compound’s quinazoline functionalization steps .

Research Findings and Implications

- Quinazoline vs. Indazole : The target compound’s quinazoline core may offer superior kinase binding compared to indazole derivatives due to its planar aromatic system and hydrogen-bonding capacity .

- Aminomethyl vs. Trifluoromethyl: While the trifluoromethyl group enhances stability, the aminomethyl group in the target compound provides a handle for further functionalization (e.g., conjugation or salt formation) .

- ADC Applications : The target compound’s structure is modular, allowing integration into ADCs for targeted therapies, as seen in .

Biological Activity

(S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide, a quinazoline derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its diverse biological activities. The specific structure can be represented as follows:

Research indicates that quinazoline derivatives often act as inhibitors of various kinases, particularly the c-Met and VEGFR-2 tyrosine kinases. These kinases play crucial roles in cell proliferation, angiogenesis, and tumor metastasis. The inhibition of these pathways can lead to significant anti-cancer effects.

Biological Activity Overview

The biological activity of (S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide can be summarized in the following key areas:

-

Antitumor Activity :

- Studies have shown that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to (S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide have demonstrated IC50 values in the low micromolar range against colorectal cancer cell lines such as HCT-116 .

- Kinase Inhibition :

- Analgesic and Anti-inflammatory Properties :

In Vitro Studies

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 4b | HCT-116 | 0.052 | c-Met Inhibitor |

| 4e | HCT-116 | 0.084 | VEGFR-2 Inhibitor |

These findings indicate that related quinazoline derivatives exhibit potent inhibitory effects on key signaling pathways involved in cancer progression.

Case Studies

-

Cytotoxicity Assessment :

- A study assessed the cytotoxic effects of several quinazoline derivatives on WI38 normal cells compared to HCT-116 cancer cells. The results indicated that while the derivatives were effective against cancer cells, they exhibited significantly lower toxicity towards normal cells, suggesting a favorable safety profile .

- Molecular Docking Studies :

Q & A

Q. What synthetic routes are commonly employed for preparing (S)-2-((2-(Aminomethyl)quinazolin-4-yl)amino)-3-methylbutanamide?

The compound’s quinazoline core is typically synthesized via cyclocondensation of substituted anthranilic acid derivatives with primary amines, followed by functionalization. For example:

- Quinazolin-4-one formation : Anthranilic acid reacts with substituted amines (e.g., 2-aminomethyl derivatives) under reflux with acetic anhydride or benzoyl chloride to form the quinazoline scaffold .

- Amide coupling : The 3-methylbutanamide side chain is introduced using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the quinazoline amine and activated carboxylic acids .

- Stereochemical control : Chiral centers are resolved via chiral chromatography or asymmetric synthesis using enantiopure starting materials .

Q. How is structural characterization of this compound performed, particularly for stereochemical confirmation?

- NMR spectroscopy : H and C NMR are used to confirm regiochemistry and substitution patterns. Key signals include aromatic protons (δ 7.5–8.5 ppm for quinazoline) and methyl groups (δ 1.0–1.5 ppm) .

- Chiral HPLC or CD spectroscopy : Validates enantiopurity of the (S)-configured stereocenters .

- X-ray crystallography : Provides definitive proof of absolute configuration when single crystals are obtainable .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays for kinase targets) .

- Cytotoxicity screening : Use cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) with IC determination .

- Binding studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

- Factorial design of experiments (DoE) : Vary parameters like temperature, solvent polarity, and catalyst loading to maximize yield. For example, a full factorial design (2) can identify critical factors (e.g., solvent choice or pH) .

- Continuous flow chemistry : Enhances reproducibility and reduces side reactions via precise control of residence time and mixing .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

- Dynamic effects analysis : Variable-temperature NMR can distinguish between conformational exchange and scalar coupling .

- DFT calculations : Simulate H/C chemical shifts using Gaussian or ORCA software to match experimental data .

- Isotopic labeling : N-labeled analogs clarify ambiguous amide/amine proton assignments .

Q. What computational strategies predict the compound’s binding mode to biological targets?

- Molecular docking (AutoDock Vina, Glide) : Screen against protein databases (PDB) to identify plausible binding pockets .

- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories (AMBER or GROMACS) .

- Free-energy perturbation (FEP) : Quantify binding affinity changes for structure-activity relationship (SAR) refinement .

Q. How do solvent and pH affect the compound’s stability in biological assays?

- Forced degradation studies : Expose the compound to varied pH (1–13), temperatures (25–60°C), and oxidants (HO) to identify degradation pathways .

- HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of the amide bond or quinazoline ring oxidation) .

Data Contradiction Analysis

Q. How to address discrepancies between computational binding predictions and experimental IC values?

- Re-evaluate protonation states : Use MarvinSketch or Epik to predict dominant ionization states at physiological pH .

- Solvent-accessible surface area (SASA) analysis : Confirm target binding pockets are solvent-exposed in MD simulations .

- Orthogonal assays : Validate binding via ITC (isothermal titration calorimetry) or SPR to rule out false positives .

Q. What methods reconcile conflicting cytotoxicity data across cell lines?

- Multi-omics profiling : Compare transcriptomic/proteomic responses in sensitive vs. resistant cell lines .

- Membrane permeability assays : Measure intracellular accumulation via LC-MS to rule out efflux pump effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.